molecular formula C18H19NO2S B5149485 1-(MORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE

1-(MORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE

Cat. No.: B5149485
M. Wt: 313.4 g/mol
InChI Key: CVZDJEMYENSUAV-UHFFFAOYSA-N
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Description

1-(MORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a phenyl group, and a phenylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(MORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE typically involves the reaction of morpholine with a phenyl-substituted ethanone. One common method involves the use of a phenylsulfanyl-substituted ethanone as a starting material, which is then reacted with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(MORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

1-(MORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the morpholine ring and phenylsulfanyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-morpholinophenyl)-1-ethanone: Similar structure with a bromine atom instead of the phenylsulfanyl group.

    1-[4-(Morpholin-4-yl)phenyl]ethan-1-one: Lacks the phenylsulfanyl group, making it less complex.

Uniqueness

1-(MORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE is unique due to the presence of both the morpholine ring and the phenylsulfanyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-morpholin-4-yl-2-phenyl-2-phenylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-18(19-11-13-21-14-12-19)17(15-7-3-1-4-8-15)22-16-9-5-2-6-10-16/h1-10,17H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZDJEMYENSUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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